Aluminum nitrate nonahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

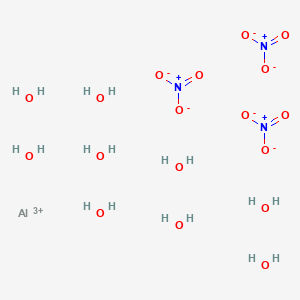

Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water, ethanol, and acetone. Its chemical formula is Al(NO₃)₃·9H₂O, and it has a molar mass of approximately 375.13 g/mol. This compound is commonly used in various industrial and scientific applications due to its strong oxidizing properties and versatility .

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation: this compound can be synthesized by reacting aluminum or aluminum hydroxide with dilute nitric acid. The reaction is as follows: [ \text{Al} + 6\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum nitrate can be prepared by reacting aluminum sulfate with barium nitrate, resulting in the precipitation of barium sulfate and leaving aluminum nitrate in solution .

-

Industrial Production: Industrially, aluminum nitrate is produced by treating aluminum, aluminum hydroxide, aluminum oxide, or aluminous minerals with nitric acid. The nitrate is then crystallized from the solution .

Types of Reactions:

Thermal Decomposition: this compound decomposes upon heating, releasing nitric acid, water, dinitrogen trioxide, and oxygen gas, and forming aluminum oxide

Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in various redox reactions.

Common Reagents and Conditions:

Reagents: Nitric acid, aluminum hydroxide, barium nitrate.

Conditions: Reactions typically occur at elevated temperatures and may require specific catalysts or solvents.

Major Products:

科学研究应用

Chemical Properties and Characteristics

- Chemical Formula : Al(NO₃)₃·9H₂O

- CAS Number : 7784-27-2

- Molar Mass : 212.996 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water (64 g/100 mL at 25°C) .

Industrial Applications

-

Catalysis

- This compound serves as a precursor for various catalysts used in chemical reactions. Its strong oxidizing properties enhance catalytic activity in processes such as the production of hydrogen and organic compounds .

- Case Study : In the synthesis of metal oxides, this compound is utilized to create aluminum-doped zinc oxide (Al-ZnO) thin films, which are crucial for solar cell applications due to their improved conductivity and stability .

-

Textile Industry

- It is employed as a mordant in dyeing processes, improving dye absorption on fabrics. This application enhances color fastness and overall fabric quality .

- Case Study : Research indicates that the use of this compound in dyeing cotton fabrics significantly increases the uptake of reactive dyes, resulting in more vibrant colors and better wash fastness .

-

Environmental Applications

- The compound is used in water treatment processes to remove impurities and enhance coagulation. Its ability to precipitate contaminants makes it valuable for purifying drinking water and treating wastewater .

- Case Study : A study demonstrated that this compound effectively reduced turbidity levels in contaminated water samples, showcasing its potential as an effective coagulant .

- Pharmaceuticals

-

Agriculture

- This compound plays a role in fertilizers, providing a source of nitrogen and enhancing nutrient absorption by plants .

- Case Study : Field trials have indicated that crops treated with aluminum nitrate show improved growth rates and yields compared to those treated with conventional nitrogen sources .

Summary Table of Applications

| Application Area | Description | Impact/Benefits |

|---|---|---|

| Catalysis | Precursor for catalysts in chemical reactions | Enhanced catalytic activity |

| Textile Industry | Mordant for dyeing fabrics | Improved color fastness |

| Environmental Science | Coagulant for water treatment | Effective removal of impurities |

| Pharmaceuticals | Stabilizing agent in drug formulations | Increased bioavailability |

| Agriculture | Component in fertilizers | Enhanced crop growth and yield |

作用机制

The mechanism of action of aluminum nitrate nonahydrate primarily involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other substances, thereby promoting oxidation reactions. In thermal decomposition, the compound undergoes a series of endothermic reactions, leading to the formation of aluminum oxide and the release of various gases .

相似化合物的比较

- Aluminum chloride (AlCl₃)

- Aluminum sulfate (Al₂(SO₄)₃)

- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

Comparison:

- Oxidizing Properties: Aluminum nitrate nonahydrate is a stronger oxidizing agent compared to aluminum chloride and aluminum sulfate, making it more suitable for certain industrial applications .

- Solubility: It is highly soluble in water, ethanol, and acetone, similar to other nitrates like iron(III) nitrate nonahydrate and calcium nitrate tetrahydrate .

- Applications: While aluminum chloride and aluminum sulfate are commonly used in water treatment and as coagulants, this compound’s strong oxidizing properties make it more suitable for use in nitration reactions and as a catalyst in organic synthesis .

属性

CAS 编号 |

7784-27-2 |

|---|---|

分子式 |

AlH3NO4 |

分子量 |

108.010 g/mol |

IUPAC 名称 |

aluminum;trinitrate;nonahydrate |

InChI |

InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

BGFVXYDPTDQNQA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |

规范 SMILES |

[N+](=O)(O)[O-].O.[Al] |

Key on ui other cas no. |

7784-27-2 |

相关CAS编号 |

13473-90-0 (Parent) |

同义词 |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。